molecular formula C23H16N2O4 B8660476 (9H-Fluoren-9-YL)methyl 5-nitro-1H-indole-1-carboxylate CAS No. 821791-61-1

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indole-1-carboxylate

Cat. No.: B8660476
CAS No.: 821791-61-1
M. Wt: 384.4 g/mol
InChI Key: FWYRWVZPEVJUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-Fluoren-9-YL)methyl 5-nitro-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C23H16N2O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

821791-61-1

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 5-nitroindole-1-carboxylate

InChI

InChI=1S/C23H16N2O4/c26-23(24-12-11-15-13-16(25(27)28)9-10-22(15)24)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2

InChI Key

FWYRWVZPEVJUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C=CC5=C4C=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Nitroindole (2.0 g, 12.3 mmol) was dissolved in dioxane (25 mL) and 10% wt./vol Na2CO3 solution (2.5 g, water 25 mL) was added. FMOC-chloroformate (3.19 g, 12.3 mmol) was added to the mixture and the reaction was stirred overnight. The reaction mixture was transferred into water, filtered as a yellow solid and dried in vacuum oven at 50° C. for 2 hours. Obtained (4.07 g, 86% y). NMR (400 MHz, CDCl3), δ 8.61 (d, J=2.2 Hz, 1H), 8.43 (d, J=2.2 Hz, 1H), 8.12 (dd, J=7.3, 5.1 Hz, 1H), 8.02 (d, J=8.3 Hz, 1H), 7.82 (d, J=7.6 Hz, 2H), 7.76 (d, J=7.6 Hz, 2H), 7.62 (m, 4H), 7.60-7.30 (m, 8H), 6.74-6.69 (m, 2H), 4.94 (d, J=5.4 Hz, 2H), 4.41 (t, J=5.1 Hz, 1H), 4.05 (d, J=5.6 Hz, 2H). MS 384 [M−H] APCI.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
FMOC-chloroformate
Quantity
3.19 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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